molecular formula C13H22N2O B2363755 1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856079-86-1

1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2363755
CAS No.: 1856079-86-1
M. Wt: 222.332
InChI Key: YPAXHGBPNABFQZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group and an isobutoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isobutoxymethyl group, where nucleophiles like amines or thiols replace the isobutoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the isobutoxy group.

Scientific Research Applications

1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-5-methoxy-1H-pyrazole
  • 1-cyclopentyl-5-ethoxy-1H-pyrazole
  • 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Uniqueness

1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-cyclopentyl-5-(2-methylpropoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(2)9-16-10-13-7-8-14-15(13)12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXHGBPNABFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=CC=NN1C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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